molecular formula C7H13NO3 B12859274 Methyl 3,3-dimethylisoxazolidine-5-carboxylate

Methyl 3,3-dimethylisoxazolidine-5-carboxylate

Cat. No.: B12859274
M. Wt: 159.18 g/mol
InChI Key: FPHOFGFAMBCLBA-UHFFFAOYSA-N
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Description

Methyl 3,3-dimethylisoxazolidine-5-carboxylate is a heterocyclic compound that belongs to the isoxazolidine family Isoxazolidines are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,3-dimethylisoxazolidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,3-dimethyl-2-oxobutanoic acid with hydroxylamine hydrochloride under acidic conditions to form the isoxazolidine ring. The reaction is usually carried out in methanol at reflux temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3-dimethylisoxazolidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 3,3-dimethylisoxazolidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3,3-dimethylisoxazolidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-phenylisoxazole-3-carboxylate
  • Methyl 3-amino-1H-indole-2-carboxylate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 3,3-dimethylisoxazolidine-5-carboxylate is unique due to its specific structural features, such as the presence of the isoxazolidine ring and the 3,3-dimethyl substitution. These features can impart distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 3,3-dimethyl-1,2-oxazolidine-5-carboxylate

InChI

InChI=1S/C7H13NO3/c1-7(2)4-5(11-8-7)6(9)10-3/h5,8H,4H2,1-3H3

InChI Key

FPHOFGFAMBCLBA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(ON1)C(=O)OC)C

Origin of Product

United States

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